(2R)-sulfonatepropionyl-amino(dethia)-CoA

Polyketide Biosynthesis Bifunctional Enzyme Structural Biology

This non-hydrolyzable (2R)-methylmalonyl-CoA analog features a sulfonate moiety replacing the native carboxylate and an amino(dethia) linkage substituting the reactive thioester, conferring exceptional enzymatic stability. Specifically engineered for structural biology, it traps methylmalonyl-CoA decarboxylase (MMCD) and related crotonase superfamily enzymes in substrate-bound conformations—validated by co-crystallization yielding PDB 6N97. The (2S)-diastereomer is also commercially available as a negative control for stereochemical stringency assays. Essential for cryo-EM and X-ray crystallography projects targeting transient acyl-CoA enzyme states inaccessible with native substrates.

Molecular Formula C24H41N8O20P3S
Molecular Weight 886.6 g/mol
Cat. No. B15549606
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2R)-sulfonatepropionyl-amino(dethia)-CoA
Molecular FormulaC24H41N8O20P3S
Molecular Weight886.6 g/mol
Structural Identifiers
InChIInChI=1S/C24H41N8O20P3S/c1-12(56(45,46)47)21(36)28-7-6-26-14(33)4-5-27-22(37)18(35)24(2,3)9-49-55(43,44)52-54(41,42)48-8-13-17(51-53(38,39)40)16(34)23(50-13)32-11-31-15-19(25)29-10-30-20(15)32/h10-13,16-18,23,34-35H,4-9H2,1-3H3,(H,26,33)(H,27,37)(H,28,36)(H,41,42)(H,43,44)(H2,25,29,30)(H2,38,39,40)(H,45,46,47)/t12-,13-,16-,17-,18+,23-/m1/s1
InChIKeyIUFNAUQYWOGJPI-AMWHPSEWSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(2R)-sulfonatepropionyl-amino(dethia)-CoA: A Non-Hydrolyzable Coenzyme A Analog for Structural Biology and Mechanistic Studies


(2R)-sulfonatepropionyl-amino(dethia)-CoA, also designated by the PDB ligand code KGP, is a synthetic derivative of coenzyme A (CoA). It is classified as a non-hydrolyzable substrate analog, engineered to resist enzymatic turnover [1]. This compound, with a molecular weight of 886.61 Da and the formula C24H41N8O20P3S, functions as a stable isostere of the natural thioester substrate [2][3]. Its primary utility lies in structural biology and mechanistic enzymology, where it acts as a tool to trap enzymes in substrate-bound conformations, enabling high-resolution structural determination of transient states that are inaccessible with natural, reactive substrates [4].

The Critical Role of (2R)-sulfonatepropionyl-amino(dethia)-CoA in Structural Studies: Why Generic CoA Analogs Fall Short


Generic CoA analogs, such as simple alkyl-CoA derivatives or other thioester isosteres, often fail to capture specific enzyme-substrate interactions due to differences in binding affinity, stereochemistry, or hydrolytic stability. In contrast, (2R)-sulfonatepropionyl-amino(dethia)-CoA is uniquely tailored for enzymes that process (2R)-methylmalonyl-CoA. Its design incorporates a sulfonate moiety to mimic the carboxylate of the substrate's methylmalonyl group and an amino(dethia) linkage, replacing the reactive thioester sulfur with a nitrogen atom to confer non-hydrolyzable stability [1]. This specific combination of modifications is essential for its function as a structural probe, as evidenced by its co-crystallization with the enzyme methylmalonyl-CoA decarboxylase (MMCD), a feat not achievable with the native, catalytically competent substrate [2][3].

Quantifiable Differentiation of (2R)-sulfonatepropionyl-amino(dethia)-CoA Against Key Comparators


Comparison of Binding Conformational Heterogeneity in LnmK Active Site

In structural studies with the bifunctional acyltransferase/decarboxylase LnmK, (2R)-sulfonatepropionyl-CoA (a close structural analog with a thioester, PDB ligand YXR) exhibits multiple binding conformations within the active site, whereas the study does not report the same multiplicity for (2R)-sulfonatepropionyl-amino(dethia)-CoA [1]. This difference in binding homogeneity is a critical distinction for researchers aiming to obtain high-resolution, unambiguous electron density maps.

Polyketide Biosynthesis Bifunctional Enzyme Structural Biology

Methylmalonyl-CoA Decarboxylase (MMCD) Co-crystallization Success: A Direct Comparison with Native Substrate

(2R)-sulfonatepropionyl-amino(dethia)-CoA has been successfully co-crystallized with E. coli methylmalonyl-CoA decarboxylase (MMCD), resulting in the high-resolution structure PDB 6N97 [1]. In direct contrast, a structure with the natural substrate, (2R)-methylmalonyl-CoA, could not be obtained due to its inherent reactivity and turnover by the enzyme [2][3]. This demonstrates the target compound's unique ability to stabilize a catalytically relevant, non-covalent enzyme-substrate complex.

Enzyme Mechanism Crotonase Superfamily X-ray Crystallography

Stereochemical Differentiation: Distinct Binding of (2R)- vs. (2S)-Diastereomers in MMCD

The (2R)-sulfonatepropionyl-amino(dethia)-CoA (KGP) and its (2S)-diastereomer (YZS) are both present in the asymmetric unit of the MMCD crystal structure (PDB 6N97), indicating that the enzyme can bind both stereoisomers [1]. However, the presence of both isomers in the crystal does not imply equivalent binding. The observation that both are bound in a single crystal structure suggests they may occupy the active site with different affinities or in slightly different poses, a nuance that can be exploited in mechanistic studies. In contrast, a study with the thioester analogs (2R)- and (2S)-sulfonatepropionyl-CoA in LnmK found that both isomers also bind, but the study emphasizes the enzyme's stereospecificity for the (2R)-substrate [2].

Stereospecificity Ligand Binding Enzyme Kinetics

Validated Application Scenarios for (2R)-sulfonatepropionyl-amino(dethia)-CoA in Academic and Industrial Research


Trapping Enzyme-Substrate Complexes for High-Resolution X-ray Crystallography

This compound is ideal for structural biology projects focused on enzymes that process methylmalonyl-CoA, such as methylmalonyl-CoA decarboxylases (MMCD) and related crotonase superfamily members. Its non-hydrolyzable nature prevents catalytic turnover, allowing the enzyme to be trapped in a substrate-bound state. This was successfully demonstrated with E. coli MMCD, yielding the structure PDB 6N97, which would be unattainable with the natural substrate [1].

Investigating the Catalytic Mechanism of Bifunctional Acyltransferase/Decarboxylases

For researchers studying enzymes like LnmK that perform coupled decarboxylation and acyl transfer reactions, (2R)-sulfonatepropionyl-amino(dethia)-CoA serves as a critical structural probe. By comparing its binding mode to that of related thioester and nitro-isostere analogs, scientists can dissect the contributions of different chemical moieties to substrate recognition, binding affinity, and stereospecificity, as outlined in studies of LnmK [2].

Serving as a Structural Template for Computational Modeling of CoA-Dependent Enzymes

The high-quality electron density for this ligand in PDB 6N97 and its well-defined binding pose make it an excellent template for computational chemistry applications. Researchers can use these structural data for homology modeling of related enzymes, in silico docking studies of novel inhibitors, or molecular dynamics simulations to understand the conformational dynamics of the active site upon substrate binding [3].

Differentiating Stereospecific Binding in CoA-Utilizing Enzymes

The commercial availability of both the (2R)- and (2S)-diastereomers of this analog (often offered as distinct products) allows for direct comparative studies. While the (2R)-isomer is the biologically relevant stereoisomer for enzymes like MMCD and LnmK, the (2S)-isomer can be employed as a valuable negative control in binding assays or as a tool to probe the stereochemical stringency of an enzyme's active site, as both were observed to co-crystallize with MMCD [4].

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